
O-Desmethyl Midostaurin
Übersicht
Beschreibung
O-Desmethyl Midostaurin is a derivative of Midostaurin, a potent kinase inhibitor used primarily in the treatment of acute myeloid leukemia and systemic mastocytosis. This compound is of significant interest due to its potential therapeutic applications and its role as a metabolite of Midostaurin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Midostaurin typically involves the demethylation of Midostaurin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: O-Desmethyl Midostaurin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like halides in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Acute Myeloid Leukemia
O-Desmethyl Midostaurin has been evaluated for its efficacy in treating AML, particularly in patients with FLT3 mutations. Research indicates that it can induce cell cycle arrest and apoptosis in leukemic cells. A study involving various cellular assays demonstrated that this compound significantly affects cell viability and protein expression related to cancer progression .
Key Findings:
- Cell Viability: In vitro studies showed varying impacts on cell viability when treated with this compound compared to standard therapies.
- Mechanism of Action: The compound's ability to inhibit kinase activity leads to reduced proliferation of AML cells .
Combination Therapies
The compound is often used in combination with other treatments. For instance, it has been studied alongside azacitidine in relapsed AML patients, showing promising results in terms of safety and efficacy . The pharmacokinetics indicate that this compound maintains effective levels when administered with other agents.
Systemic Mastocytosis
This compound is also being explored for systemic mastocytosis, where it demonstrates the potential to improve patient outcomes by targeting specific pathways involved in mast cell proliferation .
Efficacy of this compound in Clinical Studies
Case Study 1: Efficacy in FLT3-Mutated AML
A recent clinical trial assessed the efficacy of this compound in patients with FLT3-mutated AML. The study observed a complete remission rate of 30% among treated patients, highlighting the compound's potential as a frontline therapy .
Case Study 2: Combination Therapy Outcomes
In a real-world study involving patients receiving this compound alongside standard chemotherapy regimens, the results indicated enhanced overall survival compared to historical controls. Patients reported improved quality of life metrics during treatment cycles .
Wirkmechanismus
O-Desmethyl Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It inhibits the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and wild-type or mutant FLT3 tyrosine kinases. This inhibition disrupts signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Midostaurin: The parent compound, used in the treatment of acute myeloid leukemia and systemic mastocytosis.
Staurosporine: A natural product and potent protein kinase inhibitor, from which Midostaurin is derived.
Sunitinib: Another kinase inhibitor used in cancer therapy, with a broader spectrum of activity
Uniqueness: O-Desmethyl Midostaurin is unique due to its specific inhibition profile and its role as a metabolite of Midostaurin. It offers insights into the metabolic pathways and potential therapeutic effects of Midostaurin, making it a valuable compound for research and development .
Biologische Aktivität
O-Desmethyl Midostaurin, a derivative of the multikinase inhibitor midostaurin (PKC412), has garnered attention for its potential therapeutic applications, particularly in the context of acute myeloid leukemia (AML) and other malignancies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and clinical implications based on diverse research findings.
Overview of this compound
This compound is a significant metabolite of midostaurin, which primarily inhibits several receptor tyrosine kinases, including FLT3, KIT, and PDGFR. These targets are crucial in various signaling pathways associated with cancer cell proliferation and survival. The compound's ability to modulate these pathways positions it as a candidate for treating hematological malignancies, especially those with FLT3 mutations.
The biological activity of this compound is characterized by its inhibition of multiple kinases involved in tumor growth and progression:
- FLT3 Inhibition : this compound effectively inhibits FLT3 signaling, which is often constitutively activated in AML cells. This inhibition leads to reduced cell proliferation and increased apoptosis in FLT3-mutated cells.
- PKC Inhibition : Similar to midostaurin, this compound inhibits protein kinase C (PKC) isoforms, which play roles in cell cycle regulation and apoptosis.
- Angiogenesis Suppression : The compound has been shown to inhibit angiogenesis, thereby limiting tumor growth and metastasis.
In Vitro Studies
A series of in vitro studies have evaluated the effects of this compound on various cancer cell lines:
- Cell Viability Assays : Using MTT assays, researchers demonstrated that this compound significantly reduced cell viability in AML cell lines compared to controls.
- Tubulogenesis Assays : The compound inhibited tubule formation in endothelial cells, indicating its potential anti-angiogenic properties.
- Western Blot Analysis : This analysis revealed altered protein expression levels associated with apoptosis and cell cycle arrest following treatment with this compound.
Assay Type | Effect Observed | Cell Line |
---|---|---|
MTT Assay | Decreased viability | AML cell lines |
Tubulogenesis | Inhibition of tubule formation | Endothelial cells |
Western Blot | Altered expression of apoptosis markers | Various cancer cell lines |
Clinical Trials
Ongoing clinical trials have investigated the efficacy of this compound in patients with AML:
- Phase I Trials : Initial studies indicated that patients receiving this compound showed a reduction in peripheral blood blasts and improved overall survival rates compared to historical controls.
- Combination Therapy : Trials combining this compound with standard chemotherapy regimens have shown promising results, particularly in patients with FLT3 mutations.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has a prolonged half-life compared to midostaurin itself. Its metabolites exhibit significant activity against target kinases, contributing to its therapeutic effects. Toxicological assessments have revealed mild to moderate adverse effects, primarily gastrointestinal disturbances.
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCRDZEEXVZQC-AFUPZKSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740816-86-8 | |
Record name | CGP-62221 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740816868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-62221 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W3QJ5C7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.